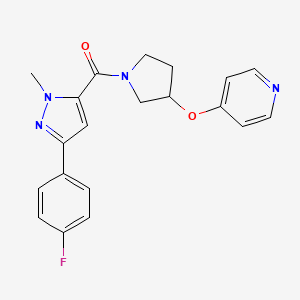
(3-(4-氟苯基)-1-甲基-1H-吡唑-5-基)(3-(吡啶-4-氧基)吡咯烷-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H19FN4O2 and its molecular weight is 366.396. The purity is usually 95%.
BenchChem offers high-quality (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌和抗分枝杆菌特性
咪唑衍生物已显示出抗菌和抗分枝杆菌活性。研究人员正在探索该化合物在对抗细菌感染方面的潜力,包括耐药菌株。 其独特的结构可能会干扰细菌中的基本细胞过程,使其成为药物开发的有趣目标 .
抗炎作用
含咪唑的化合物通常具有抗炎特性。通过调节免疫反应和抑制炎症介质,该化合物可能有助于开发新型抗炎药物。 在临床前模型中研究其作用机制和功效至关重要 .
抗肿瘤活性
某些咪唑衍生物已显示出作为抗肿瘤剂的希望。研究人员已经研究了它们对癌细胞系的影响,探索了它们抑制肿瘤生长、诱导凋亡和干扰血管生成的潜力。 需要进一步研究来验证其疗效和安全性 .
抗糖尿病潜力
已研究咪唑类化合物以了解其抗糖尿病作用。它们可能会影响葡萄糖代谢、胰岛素敏感性和胰腺功能。 了解其分子靶点和药代动力学可能会导致针对糖尿病管理的新疗法 .
抗病毒应用
鉴于病毒感染带来的持续全球健康挑战,人们迫切需要具有抗病毒特性的化合物。咪唑衍生物已被探索为潜在的抗病毒剂。 它们抑制病毒复制或进入机制的能力值得进一步探索 .
抗氧化特性
含咪唑的化合物通常表现出抗氧化活性。 通过清除自由基并保护细胞免受氧化应激,它们可能在预防与年龄相关的疾病和促进整体健康方面发挥作用 .
致溃疡活性
有趣的是,一些咪唑衍生物具有致溃疡活性。研究人员已经研究了它们对胃粘膜的影响,并探索了它们作为溃疡治疗剂的潜力。 在临床应用中,平衡其有益作用和潜在副作用至关重要 .
其他潜在应用
除了提到的领域之外,该化合物的独特结构可能有助于其他应用。研究人员应调查其与特定受体、酶和细胞通路的相互作用,以发现新的治疗可能性。
总之,化合物 (3-(4-氟苯基)-1-甲基-1H-吡唑-5-基)(3-(吡啶-4-氧基)吡咯烷-1-基)甲酮在各个科学领域都具有很大的前景。 其多方面的特性使其成为进一步研究和药物开发的激动人心的课题 . 如果你有任何具体问题或需要进一步的细节,请随时提问!
作用机制
Target of Action
Compounds with similar structures, such as pyrrolidine derivatives, have been reported to have a wide range of biological activities . They are often used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It’s worth noting that the pyrrolidine ring, a key structural component of this compound, is known to contribute to the stereochemistry of the molecule and increase its three-dimensional coverage . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been found to interact with multiple receptors, which could potentially affect a variety of biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules like this one is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It’s worth noting that compounds with similar structures have been reported to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
属性
IUPAC Name |
[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2/c1-24-19(12-18(23-24)14-2-4-15(21)5-3-14)20(26)25-11-8-17(13-25)27-16-6-9-22-10-7-16/h2-7,9-10,12,17H,8,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHZTIRAQHJBPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC(C3)OC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
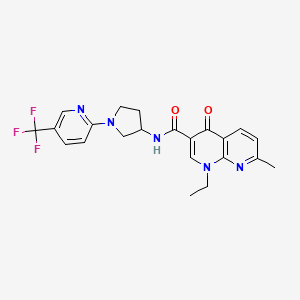

![2-Benzyl-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
![3-{2-[(E)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B2421114.png)
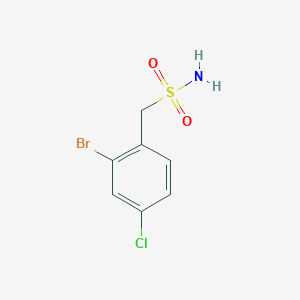
![1-(3,4-Dimethylbenzenesulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2421117.png)
![1-chloro-N-[2-ethoxy-5-(morpholine-4-sulfonyl)phenyl]isoquinoline-3-carboxamide](/img/structure/B2421118.png)
![(E)-1-[4-(3-methoxyphenyl)piperazino]-2-phenyl-3-(2-thienyl)-2-propen-1-one](/img/structure/B2421121.png)
![(3Z)-1-acetyl-3-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene}piperazine-2,5-dione](/img/structure/B2421124.png)
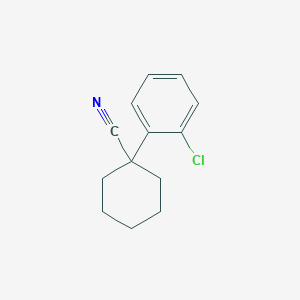
![2-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2421127.png)
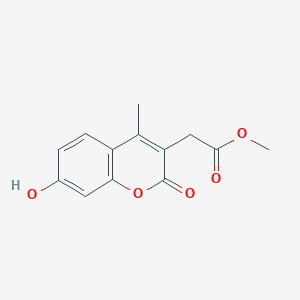
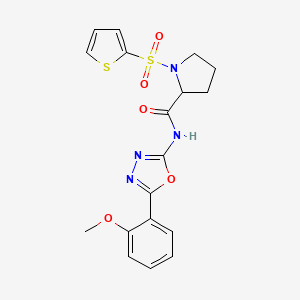
![N-(Furan-2-ylmethyl)-7-(2-hydroxyethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2421130.png)
